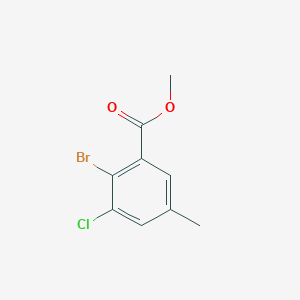
9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Keto-prostaglandin F1alpha (6-Keto-PGF1alpha) is a stable and physiologically active metabolite of prostacyclin (PGI2). Prostacyclins are a group of lipid compounds that play a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and regulation of vascular tone. 6-Keto-PGF1alpha serves as a useful marker for PGI2 biosynthesis in vivo.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-PGF1alpha typically involves the chemical modification of prostacyclin (PGI2). This process may include steps such as oxidation, reduction, and hydrolysis under controlled laboratory conditions.
Industrial Production Methods: Industrial production of 6-Keto-PGF1alpha is not commonly reported in the literature, as it is primarily used for research purposes rather than large-scale manufacturing. the compound can be synthesized in research laboratories using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Keto-PGF1alpha can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts such as palladium (Pd) or platinum (Pt).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or reducing agents like sodium borohydride (NaBH4).
Hydrolysis: Hydrolysis reactions typically use aqueous acid or base solutions to break down the compound.
Major Products Formed:
Oxidation: Oxidation of 6-Keto-PGF1alpha can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Hydrolysis: Hydrolysis can result in the breakdown of 6-Keto-PGF1alpha into smaller fragments or its parent compound, PGI2.
Scientific Research Applications
6-Keto-PGF1alpha is extensively used in scientific research due to its role as a stable metabolite of PGI2. Its applications include:
Chemistry: Studying the stability and reactivity of prostacyclins.
Biology: Investigating the physiological effects of PGI2 in various biological systems.
Medicine: Researching the potential therapeutic uses of PGI2 and its metabolites in cardiovascular diseases, such as hypertension and thrombosis.
Industry: Developing assays and analytical methods for measuring PGI2 levels in biological samples.
Mechanism of Action
6-Keto-PGF1alpha exerts its effects primarily through the same pathways as its parent compound, PGI2. PGI2 is known to bind to specific prostacyclin receptors on the surface of vascular endothelial cells, leading to increased levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP results in vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation.
Molecular Targets and Pathways:
Prostacyclin Receptors: PGI2 and 6-Keto-PGF1alpha bind to prostacyclin receptors (IP receptors) on endothelial cells.
cAMP Pathway: Activation of IP receptors leads to the production of cAMP, which mediates the vasodilatory and antiplatelet effects.
Comparison with Similar Compounds
Prostaglandin E2 (PGE2): Involved in inflammation and pain modulation.
Thromboxane A2 (TXA2): Promotes platelet aggregation and vasoconstriction.
Prostacyclin (PGI2): The parent compound of 6-Keto-PGF1alpha, with similar vasodilatory and antiplatelet effects.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]-6-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866724 |
Source


|
| Record name | 9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
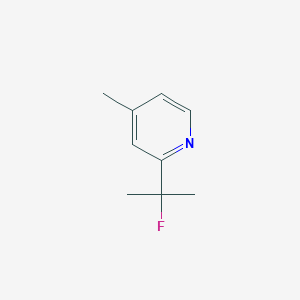
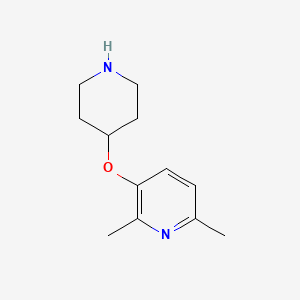
![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)
![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
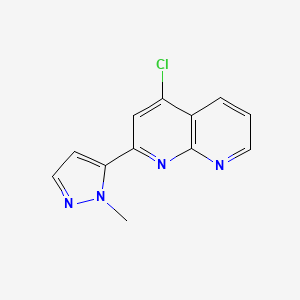
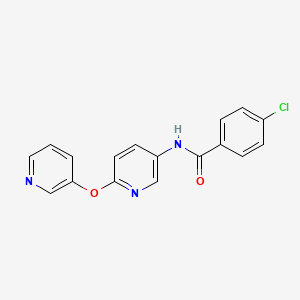
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
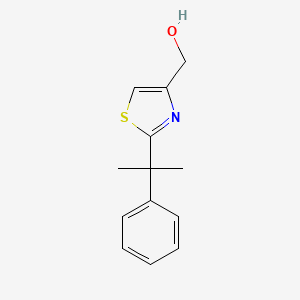
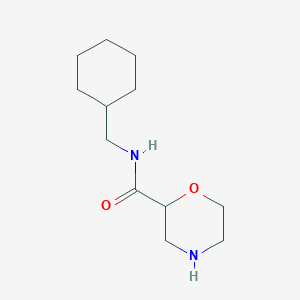
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
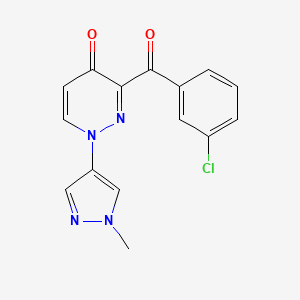
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
